Benzyl (2-(4-(4-fluorophenyl)-1H-imidazol-2-YL)propan-2-YL)carbamate
Description
Historical Development of Fluorophenyl-Imidazole Carbamates
The integration of fluorophenyl and imidazole groups into carbamate frameworks traces its origins to mid-20th-century antifungal research. Early N-tritylimidazole derivatives, such as those described in 1960s patent literature, demonstrated broad-spectrum activity against plant and animal pathogens. These compounds featured a central imidazole ring tethered to substituted phenyl groups, a scaffold later optimized through fluorination strategies. The introduction of fluorine atoms, as seen in 1970s-era analogs like bifonazole, addressed limitations in bioavailability and fungal resistance.
Carbamates entered this chemical landscape through their established role as hydrolytically stable bioisosteres for ester groups. Physostigmine, a naturally occurring methyl carbamate, set a precedent for carbamate-containing therapeutics by demonstrating acetylcholinesterase inhibition. The fusion of carbamate functionality with fluorophenyl-imidazole systems emerged as a deliberate strategy to enhance blood-brain barrier penetration and metabolic stability in CNS-targeting agents.
Significance in Medicinal Chemistry Research
The compound’s structural architecture enables three primary therapeutic advantages:
- Targeted Hydrophobicity : The 4-fluorophenyl group induces localized lipophilicity, facilitating membrane permeation while maintaining aqueous solubility through hydrogen-bonding capacity.
- Enzyme Binding Precision : Quantum mechanical studies of analogous imidazole carbamates reveal orbital orientation effects that enhance binding to cytochrome P450 enzymes and fungal lanosterol 14α-demethylase.
- Metabolic Resistance : Carbamate groups resist esterase-mediated hydrolysis more effectively than ester counterparts, prolonging systemic exposure in vivo.
Table 1: Comparative Properties of Fluorophenyl-Imidazole Derivatives
| Compound | logP | Plasma Half-Life (h) | MIC90 C. albicans (μg/mL) |
|---|---|---|---|
| Bifonazole | 3.8 | 6.2 | 2.1 |
| Target Compound (Predicted) | 4.1 | 8.5 | 0.9 |
Position in Contemporary Drug Discovery Paradigms
Modern synthetic approaches to benzyl (2-(4-(4-fluorophenyl)-1H-imidazol-2-yl)propan-2-yl)carbamate employ three-step protocols involving:
- Carbinol formation via Grignard reactions
- Chlorination using thionyl chloride
- Nucleophilic substitution with imidazole derivatives
This methodology aligns with fragment-based drug design principles, allowing modular assembly of pharmacophoric elements. The compound’s progression reflects three key industry trends:
- Fluorine-Scanning Strategies : Systematic incorporation of fluorine atoms to optimize ADME profiles
- Heterocyclic Diversity : Exploitation of imidazole’s dual hydrogen-bond donor/acceptor capacity
- Prodrug Potential : Carbamate group serving as a masked amine for targeted activation
Relevance to Heterocyclic Chemistry Research
The imidazole-carbamate linkage in this compound presents unique synthetic challenges and opportunities:
Electronic Effects :
- Carbamate carbonyl conjugation with imidazole π-system alters electron density distribution
- Fluorine’s -I effect stabilizes transition states during nucleophilic substitutions
Conformational Restriction :
- Propan-2-yl spacer imposes torsional constraints on molecular geometry
- Predicted dihedral angles suggest optimal alignment for CYP51 binding pockets
Table 2: Computational Analysis of Molecular Orbitals
| Parameter | Value (eV) |
|---|---|
| HOMO | -6.8 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.6 |
DFT calculations at B3LYP/6-31G level
Carbamate Derivatives as Bioactive Scaffold Evolution
Carbamates have evolved from simple enzyme inhibitors to multifunctional pharmacophores. In this compound:
- Dual-Mode Action : Potential simultaneous inhibition of fungal CYP450 and chitin synthase
- Steric Protection : Bulky benzyl group shields carbamate from premature hydrolysis
- Structure-Activity Lessons :
The scaffold’s versatility is evidenced by its synthetic adaptability:
Synthetic Modifications
- Benzyl group → substituted benzyls for CNS penetration tuning
- Propan-2-yl chain → cyclopropyl variants for conformational locking
- 4-Fluorophenyl → difluorophenyl for enhanced π-stacking
Properties
IUPAC Name |
benzyl N-[2-[5-(4-fluorophenyl)-1H-imidazol-2-yl]propan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c1-20(2,24-19(25)26-13-14-6-4-3-5-7-14)18-22-12-17(23-18)15-8-10-16(21)11-9-15/h3-12H,13H2,1-2H3,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESHOOYXUMUORE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=C(N1)C2=CC=C(C=C2)F)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-(4-(4-fluorophenyl)-1H-imidazol-2-YL)propan-2-YL)carbamate typically involves multiple steps. One common method includes the reaction of a fluorophenyl imidazole derivative with a benzyl carbamate under specific conditions. For example, ammonium acetate can be used as a catalyst in toluene to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Table 1: Key Reaction Conditions and Outcomes
Carbamate Deprotection
The benzyl carbamate group undergoes catalytic hydrogenation or acidolysis:
-
Hydrogenolysis : H₂ (1 atm), Pd/C, EtOH, 25°C → Cleaves to release NH₂ and benzyl alcohol .
-
Acidic Hydrolysis : HCl (6M), reflux → Forms CO₂ and benzyl alcohol .
Imidazole Reactivity
-
N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form quaternary ammonium salts.
-
Metal Coordination : Binds transition metals (e.g., Cu²⁺, Zn²⁺) via the imidazole nitrogen, useful in catalysis .
Fluorophenyl Modifications
-
Electrophilic Aromatic Substitution : Limited reactivity due to electron-withdrawing fluorine; nitration requires harsh conditions (HNO₃/H₂SO₄, 50°C).
Stability and Decomposition
-
Thermal Stability : Decomposes above 200°C, releasing CO₂ and forming imidazole-derived polycyclic compounds.
-
Photolytic Degradation : UV light (254 nm) induces C–N bond cleavage in the carbamate group .
Table 2: Stability Under Controlled Conditions
| Condition | Half-Life (h) | Major Degradation Products |
|---|---|---|
| Aqueous pH 7.4, 25°C | 120 | Benzylic alcohol, imidazole derivative |
| 1M HCl, 60°C | 4.5 | CO₂, 4-fluorophenylimidazole |
Key Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Compounds similar to Benzyl (2-(4-(4-fluorophenyl)-1H-imidazol-2-YL)propan-2-YL)carbamate have shown potential as antimicrobial agents. The imidazole ring is known for its ability to interact with biological systems, making it a candidate for developing new antibiotics, particularly against resistant bacterial strains .
- Anticancer Properties :
- Enzyme Inhibition :
Pharmacological Insights
- Mechanism of Action :
-
Bioavailability and Pharmacokinetics :
- Studies on similar compounds indicate that modifications in the chemical structure can significantly affect bioavailability and pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is crucial for optimizing therapeutic efficacy .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various imidazole derivatives, including this compound. Results indicated significant inhibition of Gram-positive and Gram-negative bacteria at micromolar concentrations, highlighting its potential as a lead compound in antibiotic development.
Case Study 2: Anticancer Activity
In vitro testing on cancer cell lines revealed that derivatives of this compound exhibited cytotoxic effects, with IC50 values suggesting strong activity against specific cancer types. Further studies are needed to elucidate the detailed mechanisms involved.
Mechanism of Action
The mechanism of action of Benzyl (2-(4-(4-fluorophenyl)-1H-imidazol-2-YL)propan-2-YL)carbamate involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt essential biological processes in microbes, leading to their death. The fluorophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aryl Group
Chlorine vs. Fluorine Substitution
- Benzyl (2-(4-(4-chlorophenyl)-1H-imidazol-2-yl)propan-2-yl)carbamate (CAS: HR258647):
Methyl-Fluorophenyl Hybrid
- Synthesized with a similar yield (54%) to the target compound, suggesting comparable synthetic accessibility .
Heterocycle Modifications
Imidazole vs. Pyrimidinone Core
- Benzyl 2-(4-(4-fluorobenzylcarbamoyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-ylcarbamate (CAS: 518048-02-7): Replacing imidazole with a dihydropyrimidinone ring introduces additional hydrogen-bonding sites (hydroxy and carbonyl groups). Increased polarity may reduce membrane permeability but improve solubility. Similarity score: 0.62 .
Benzoxazole Derivatives
- Higher molecular weight (287.27 g/mol) and melting point (167–169°C) compared to the target compound .
Carbamate Group Variations
Benzyl vs. tert-Butyl Carbamates
- tert-Butyl (2-(2-(4-fluorophenyl)hydrazineyl)-2-oxoethyl)carbamate (19a): tert-Butyl carbamates require acidic conditions for deprotection (e.g., trifluoroacetic acid), whereas benzyl carbamates are cleaved under hydrogenolysis. Higher melting point (127–129°C) compared to benzyl analogs, likely due to improved crystallinity .
Biological Activity
Benzyl (2-(4-(4-fluorophenyl)-1H-imidazol-2-YL)propan-2-YL)carbamate, identified by its CAS number 1261118-02-8, is a compound of significant interest in medicinal chemistry due to its unique structure featuring both an imidazole ring and a fluorophenyl group. This article delves into its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 353.39 g/mol
- Structure : The compound consists of a benzyl group attached to a propan-2-yl carbamate, which is further linked to a 4-fluorophenyl-substituted imidazole.
The biological activity of this compound is largely attributed to the imidazole ring, which is known for its ability to interact with various biological targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The imidazole ring can bind to active sites of enzymes, potentially inhibiting their function. This characteristic is particularly relevant in the context of antimicrobial activity.
- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial effects by disrupting essential processes in microbial cells, likely due to its ability to interfere with enzyme activity critical for microbial survival .
Antimicrobial Activity
Research indicates that compounds containing imidazole rings often display antimicrobial properties. This compound has been investigated for its potential as an antimicrobial agent. A study conducted on various derivatives demonstrated that modifications in the fluorophenyl group significantly influenced the compound's effectiveness against specific bacterial strains.
Cytotoxicity and Selectivity
In vitro assays have been performed to evaluate the cytotoxicity of this compound against human cell lines. The results indicated a selective cytotoxic effect, suggesting that while it may inhibit cancer cell proliferation, it exhibits lower toxicity towards normal cells. This selectivity is crucial for developing therapeutic agents with reduced side effects .
Case Studies
- Anticancer Potential : A recent study explored the anticancer properties of benzyl carbamates, including this compound. It was found to induce apoptosis in cancer cell lines via the intrinsic apoptotic pathway, highlighting its potential as a lead compound in cancer therapy .
- Synergistic Effects : Another investigation examined the synergistic effects of this compound when used in combination with established antibiotics. The findings suggested enhanced efficacy against resistant bacterial strains, making it a candidate for further development in combination therapies.
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with other related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzyl (2-(4-fluorophenyl)propan-2-yl)carbamate | Lacks imidazole ring | Reduced antimicrobial activity |
| Benzyl (2-(4-chlorophenyl)-1H-imidazol-2-YL)propan-2-YL)carbamate | Contains chlorophenyl instead | Altered reactivity and activity profile |
The presence of both the fluorophenyl group and the imidazole ring in this compound enhances its biological profile compared to others lacking these features.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing benzyl (2-(4-(4-fluorophenyl)-1H-imidazol-2-yl)propan-2-yl)carbamate, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via a multi-step process starting with 2-(4-fluoro-3-methylphenyl)-2-oxoethyl 2-(((benzyloxy)carbonyl)amino)-2-methylpropanoate. Key steps include cyclization using ammonium acetate in toluene, followed by purification via column chromatography with a hexane/ethyl acetate gradient (54% yield) . To optimize yields:
- Use excess ammonium acetate (10 equiv) to drive imidazole ring formation.
- Employ slow gradient elution (0–100% ethyl acetate) to isolate the pure product.
- Monitor reaction progress via TLC or HPLC to minimize side products.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : and NMR confirm the imidazole ring formation, benzyl carbamate linkage, and fluorine substitution (e.g., aromatic protons at δ 7.0–7.5 ppm for fluorophenyl groups) .
- IR : Peaks at ~1700 cm (C=O stretch of carbamate) and ~1250 cm (C-F stretch) validate functional groups .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z ~383.16 for CHFNO) .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Methodology :
- Enzyme Inhibition : Test cholinesterase (AChE/BChE) inhibition using Ellman’s assay. Compare IC values with analogs (e.g., 32.01 µM for AChE inhibition in related carbamates) .
- Antimicrobial Screening : Use microdilution assays against Gram-positive/negative bacteria and fungi, leveraging the imidazole moiety’s known antifungal properties .
Advanced Research Questions
Q. How can contradictory data on inhibitory potency among carbamate analogs be resolved?
- Methodology :
- Structural Comparison : Analyze substituent effects (e.g., bromine vs. fluorine on phenyl rings) using QSAR models. For example, bromine in benzyl N-(2-(4-bromophenyl)propan-2-yl)carbamate increases hydrophobicity, enhancing AChE inhibition (IC = 40.0 µM vs. 56.1 µM for ethyl analogs) .
- Crystallography : Resolve 3D structures via X-ray diffraction (SHELX/SIR97) to identify binding interactions with target enzymes .
Q. What advanced purification techniques address challenges in isolating byproducts from imidazole cyclization?
- Methodology :
- Prep-HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to separate polar byproducts.
- Recrystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) based on differential solubility of the product vs. unreacted intermediates .
Q. How can computational tools predict metabolic stability and toxicity?
- Methodology :
- ADMET Prediction : Use SwissADME or ADMETlab to assess CYP450 metabolism, focusing on the carbamate group’s susceptibility to hydrolysis .
- Docking Studies : Simulate interactions with cytochrome P450 isoforms (e.g., CYP3A4) using AutoDock Vina to predict metabolic hotspots .
Research Challenges & Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
